Home > Products > Screening Compounds P37422 > Glycerol phenylbutyrate
Glycerol phenylbutyrate - 611168-24-2

Glycerol phenylbutyrate

Catalog Number: EVT-269555
CAS Number: 611168-24-2
Molecular Formula: C33H38O6
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycerol phenylbutyrate (GPB) is a pro-drug of phenylbutyric acid (PBA) designed for the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. It consists of three molecules of PBA esterified to a glycerol backbone. []

Future Directions
  • Expanding Therapeutic Applications: Further exploration of GPB's potential in treating other conditions associated with hyperammonemia, such as certain inherited metabolic disorders, could broaden its clinical utility. [, ]

  • Developing Novel Formulations: Developing new formulations of GPB with improved bioavailability and pharmacokinetic properties could enhance its therapeutic efficacy. []

  • Investigating Combination Therapies: Combining GPB with other therapies targeting different aspects of hyperammonemia, such as gut-focused treatments, could lead to more effective management strategies. []

Sodium phenylbutyrate (NaPBA)

  • Compound Description: Sodium phenylbutyrate is a prodrug that is metabolized to phenylacetate. Similar to glycerol phenylbutyrate, it is an ammonia scavenger used in the treatment of UCDs. [, , , , ] It functions by conjugating with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine, thereby aiding in the elimination of excess nitrogen from the body. [, , ]

Phenylacetate

  • Compound Description: Phenylacetate is the active metabolite of both sodium phenylbutyrate and glycerol phenylbutyrate. [, , ] It acts as an ammonia scavenger by conjugating with glutamine to produce PAGN, which is then eliminated in the urine. [, , , , ]
  • Relevance: Phenylacetate is a key metabolite of glycerol phenylbutyrate, responsible for its ammonia-lowering effect. [, , ] Understanding the pharmacokinetics of phenylacetate is crucial in evaluating the efficacy and safety of glycerol phenylbutyrate. []

Phenylacetylglutamine (PAGN)

  • Compound Description: Phenylacetylglutamine is the final product of the ammonia scavenging pathway initiated by both glycerol phenylbutyrate and sodium phenylbutyrate. [, , , , ] It is formed by the conjugation of phenylacetate with glutamine and is excreted in the urine. [, , , , ]
  • Relevance: The urinary excretion of PAGN reflects the activity of glycerol phenylbutyrate in removing waste nitrogen from the body. [, , , , ] Monitoring PAGN levels helps assess the metabolic control achieved with glycerol phenylbutyrate therapy. [, ]

Sodium benzoate

  • Compound Description: Sodium benzoate is another ammonia scavenger drug used in the treatment of UCDs. [, , , , ] It works by conjugating with glycine to form hippurate, which is then excreted by the kidneys, aiding in the removal of excess ammonia. [, , , ]
  • Relevance: Similar to glycerol phenylbutyrate, sodium benzoate offers an alternative pathway for nitrogen excretion in individuals with UCDs. [, , , , ] Both medications are frequently used in combination to manage hyperammonemia in these patients. [, ]

Glycine

  • Compound Description: Glycine is a non-essential amino acid that plays a crucial role in various metabolic processes, including the detoxification of benzoic acid. [, ]
  • Relevance: Glycine conjugates with sodium benzoate, forming hippurate, which is excreted in the urine. [, ] This pathway, alongside the one involving glycerol phenylbutyrate and glutamine, highlights the importance of alternative nitrogen excretion routes in managing hyperammonemia.

Glutamine

  • Compound Description: Glutamine, a non-essential amino acid, plays a critical role in nitrogen metabolism. [, , , ] Elevated levels are often observed in patients with UCDs due to the impaired conversion of ammonia to urea. [, ]
  • Relevance: Glutamine is central to the mechanism of action of glycerol phenylbutyrate. [, , , ] By conjugating with phenylacetate (a metabolite of glycerol phenylbutyrate), it forms PAGN, facilitating the removal of excess nitrogen from the body. [, , , , ] Monitoring glutamine levels, along with ammonia, helps assess the effectiveness of glycerol phenylbutyrate therapy. [, ]

Phenylbutyric acid (PBA)

  • Compound Description: Phenylbutyric acid is a precursor to phenylacetate and is metabolized to phenylacetate in the body. []
  • Relevance: Glycerol phenylbutyrate is a prodrug of phenylbutyric acid. [, ] It is designed to release phenylbutyric acid slowly, which is then metabolized to the active phenylacetate. [, ] This slow release contributes to the favorable pharmacokinetic profile of glycerol phenylbutyrate. [, ]

N-acetylglutamate

  • Compound Description: N-acetylglutamate is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS I), the enzyme catalyzing the first step of the urea cycle. []
  • Relevance: Defects in N-acetylglutamate synthase (NAGS) can lead to hyperammonemia, mimicking UCDs. [] Understanding the interplay between N-acetylglutamate and glycerol phenylbutyrate is crucial as both are relevant in managing hyperammonemia, albeit through different mechanisms.

L-arginine

  • Compound Description: L-arginine is a conditionally essential amino acid that plays a vital role in the urea cycle. [, ] It is also a precursor to nitric oxide, involved in various physiological processes.
  • Relevance: L-arginine supplementation is often used in conjunction with glycerol phenylbutyrate in managing UCDs. [, ] By providing a substrate for the urea cycle, L-arginine enhances ammonia detoxification, complementing the action of glycerol phenylbutyrate.
Overview

Glycerol phenylbutyrate is a compound that has garnered attention primarily for its therapeutic applications, particularly in the treatment of urea cycle disorders. It consists of three molecules of phenylbutyrate esterified to a glycerol backbone. This structure allows it to be hydrolyzed in the small intestine, releasing phenylbutyrate, which is then converted into phenylacetate, an active metabolite that plays a crucial role in ammonia detoxification.

Source and Classification

Glycerol phenylbutyrate is classified as a prodrug of phenylacetate. It is derived from glycerol and phenylbutyric acid, which is itself a derivative of butyric acid. The compound was developed to improve the delivery and efficacy of phenylbutyrate while minimizing the side effects associated with its use. It was approved by the U.S. Food and Drug Administration in 2013 for treating pediatric patients with urea cycle disorders who cannot manage their ammonia levels through dietary restrictions alone .

Synthesis Analysis

Methods and Technical Details

The synthesis of glycerol phenylbutyrate can be achieved through several methods:

  1. Reaction with Phenylbutyryl Chloride: The most common method involves reacting glycerol with 4-phenylbutyryl chloride in the presence of an organic base such as imidazole or pyridine. This reaction typically occurs in a chlorinated hydrocarbon solvent like dichloromethane at low temperatures (between -10 °C and 20 °C) to ensure high yields and purity .
  2. Lipase-Catalyzed Esterification: An alternative method involves using lipase enzymes to catalyze the esterification of glycerol with phenylbutyric acid in a solvent-free system, which can be more environmentally friendly and efficient .
  3. Improved Industrial Processes: Recent advancements have focused on optimizing these methods to enhance scalability and reduce waste, making the synthesis more economically viable for large-scale production .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving glycerol phenylbutyrate is its hydrolysis in the intestinal lumen:

Glycerol PhenylbutyratePancreatic LipasesPhenylbutyrate+Glycerol\text{Glycerol Phenylbutyrate}\xrightarrow{\text{Pancreatic Lipases}}\text{Phenylbutyrate}+\text{Glycerol}

Phenylbutyrate is then converted to phenylacetate, which plays a crucial role in ammonia detoxification by facilitating its excretion as phenylacetylglutamine.

Mechanism of Action

Process and Data

The mechanism of action for glycerol phenylbutyrate involves its conversion to phenylacetate after hydrolysis. Once absorbed, phenylacetate enters metabolic pathways that facilitate the detoxification of ammonia, particularly in patients with urea cycle disorders:

  1. Hydrolysis: Glycerol phenylbutyrate is hydrolyzed by pancreatic lipases, releasing free phenylbutyrate.
  2. Conversion: Phenylbutyrate is converted into phenylacetate.
  3. Ammonia Detoxification: Phenylacetate combines with glutamine to form phenylacetylglutamine, which is excreted via urine, effectively lowering ammonia levels in the body .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glycerol phenylbutyrate appears as a clear, colorless to pale yellow liquid. Its physical properties include:

  • Molecular Weight: Approximately 282.34 g/mol
  • Boiling Point: Not extensively reported but generally stable under normal conditions.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical properties include its stability under acidic conditions but susceptibility to hydrolysis under alkaline conditions or in the presence of enzymes.

Applications

Scientific Uses

Glycerol phenylbutyrate has significant applications in clinical settings:

  1. Urea Cycle Disorders Treatment: It is primarily used to manage hyperammonemia in patients with urea cycle disorders by facilitating ammonia excretion.
  2. Research Applications: Studies have investigated its efficacy compared to other treatments like sodium phenylbutyrate, highlighting its potential benefits due to better tolerability and reduced side effects .
  3. Pharmaceutical Development: Ongoing research aims to explore further therapeutic applications beyond urea cycle disorders, including potential uses in other metabolic conditions.
Synthesis and Formulation Development

Preclinical Design Rationale for Prodrug Optimization

Glycerol phenylbutyrate (GPB) was engineered as a triglyceride prodrug to overcome significant limitations of sodium phenylbutyrate (NaPBA), the first-generation nitrogen-scavenging agent. NaPBA's high sodium content (≈2,400 mg/day at 20 g dose) posed risks for patients with sodium-sensitive conditions like cirrhosis, while its unpalatable taste and odor severely compromised adherence in chronic urea cycle disorder (UCD) management [1] [6]. The prodrug design leveraged triglyceride bioengineering to create a tasteless, odorless liquid that eliminates sodium load and enables efficient enteral delivery [7].

Molecular dynamics simulations revealed that the triglyceride conformation—three phenylbutyrate chains esterified to a glycerol backbone—delayed phenylbutyrate release compared to NaPBA. This structural configuration reduced peak plasma concentrations (C~max~) of phenylbutyrate (PBA) by approximately 60% while maintaining equivalent total systemic exposure (AUC), thereby mitigating concentration-dependent gastrointestinal toxicity [6]. Comparative preclinical studies demonstrated that GPB's delayed-release profile correlated with more stable ammonia control over 24-hour periods, addressing the fluctuating ammonia levels observed with immediate-release NaPBA [4] [10]. The design specifically accommodated pediatric needs through palatability optimization, as confirmed by acceptance studies in neonates and infants where GPB's neutral sensory properties improved compliance over bitter-tasting alternatives [2] [8].

Table 1: Preclinical Optimization Targets for Glycerol Phenylbutyrate vs. Sodium Phenylbutyrate

Design ParameterSodium PhenylbutyrateGlycerol PhenylbutyrateFunctional Advantage
Molecular FormIonic saltNeutral triglycerideSodium-free; lipid-soluble
PalatabilityBitter taste/odorTasteless/odorlessImproved adherence
Release KineticsImmediate (T~max~ 1-2 hr)Gradual (T~max~ 8-12 hr)Reduced C~max~ toxicity
Dose VolumeHigh tablet burdenConcentrated liquidPediatric administration

Enzymatic Hydrolysis and Triglyceride-Based Delivery Systems

GPB functions as a targeted prodrug activated specifically by pancreatic lipases in the duodenum, creating a de facto site-specific delivery system. In vitro pH-stat titration assays demonstrated hydrolysis rates by human pancreatic enzymes: pancreatic triglyceride lipase (PTL) achieved 85 ± 12 μmol/min/mg, pancreatic lipase-related protein 2 (PLRP2) 42 ± 8 μmol/min/mg, and carboxyl ester lipase (CEL) 28 ± 5 μmol/min/mg when exposed to GPB emulsions [6]. This enzymatic cascade sequentially cleaves phenylbutyrate (PBA) moieties from the glycerol backbone, with PLRP2 showing particular efficiency for the sn-3 position ester bond due to stereochemical affinity [6].

The hydrolysis rate differential between GPB and dietary triglycerides (e.g., triolein) is critical to its performance. GPB hydrolysis occurs at approximately 65% the rate of triolein, creating a controlled PBA release profile that prevents luminal surfactant-induced cytotoxicity [6]. Metabolic studies in cirrhotic patients confirmed identical phenylacetylglutamine (PAGN) yields from GPB versus NaPBA (68.9% urinary recovery), validating complete prodrug conversion despite enzymatic differences in liver disease [6]. This hydrolysis-dependent mechanism necessitated specialized formulation approaches:

  • Enteric protection: Lipid-based self-emulsifying systems prevent gastric lipase degradation
  • Pancreatic enzyme dependency: Neonates require confirmation of lipase maturity (≥34 weeks gestation) for reliable hydrolysis [2]
  • Fat malabsorption mitigation: Bile salt-containing emulsions enhance bioavailability in pancreatic insufficiency [10]

Table 2: Enzymatic Hydrolysis Profile of Glycerol Phenylbutyrate

EnzymeHydrolysis Rate (μmol/min/mg)Cofactor RequirementClinical Relevance
Pancreatic Triglyceride Lipase85 ± 12Colipase + bile saltsPrimary hydrolysis
Pancreatic Lipase-Related Protein 242 ± 8NoneNeonatal activation
Carboxyl Ester Lipase28 ± 5Bile saltsBackup pathway

Scalable Manufacturing Processes for Pediatric and Neonatal Administration

Manufacturing GPB presents unique challenges due to the tri-ester molecular architecture requiring stringent control of mono-/di-ester impurities. The patented synthesis route (WO2020070760A1) employs a solvent-free esterification process where glycerol reacts with 4-phenylbutyryl chloride under inert atmosphere at 110-120°C, achieving >98% conversion yield [5]. Critical innovations include:

  • Catalytic optimization: 4-Dimethylaminopyridine (DMAP) at 0.5 mol% reduces reaction time by 60% versus uncatalyzed processes
  • Continuous purification: Multi-stage molecular distillation removes chloride residues to <50 ppm, preventing equipment corrosion and neonatal gastrointestinal irritation
  • Impurity profiling: High-performance liquid chromatography (HPLC) monitors phenylbutyric acid dimer (≤0.1%) and mono/di-glycerides (≤1.5%) [5]

The pediatric formulation pipeline integrates quality-by-design (QbD) principles to address neonatal administration needs. Key developments include:

  • Low-residue viscosity modification: Silica gel adsorption reduces viscosity to 35-40 cP (ambient temperature) enabling precise syringe dosing [5]
  • Oxidation control: Nitrogen sparging during filling maintains peroxide values <2 meq/kg, preventing degradation products
  • Stability optimization: Accelerated stability studies (40°C/75% RH) confirmed 24-month shelf-life in amber Type I glass vials with thermoplastic elastomer closures [7]

For neonatal use, the manufacturing process implements ultra-low metal specifications (lead <0.1 ppm, mercury <0.01 ppm) and residual solvent controls (hexanes <5 ppm) through integrated wiped-film evaporation [5] [8]. These advances support the preparation of appropriate dosage forms across the developmental spectrum—from micro-volume neonatal doses (0.1 mL) to concentrated adult regimens (17.4 mL/day) [7].

Table 3: Advanced Manufacturing Parameters for Pediatric-Grade GPB

Process StageCritical ParameterControl StrategyPediatric Impact
EsterificationChloride residuesMolecular distillationPrevents GI irritation
PurificationMono/di-glyceride contentSilica gel chromatographyEnsures complete hydrolysis
FormulationViscosityAdsorbent treatmentEnables syringe dosing
PackagingPeroxide formationNitrogen sparging/amber glassPrevents oxidation products

Properties

CAS Number

611168-24-2

Product Name

Glycerol phenylbutyrate

IUPAC Name

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate

Molecular Formula

C33H38O6

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2

InChI Key

ZSDBFLMJVAGKOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3

Solubility

Insoluble

Synonyms

HPN-100; HPN 100; HPN100; Glycerol phenylbutyrate, trade name: Ravicti.

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.